![molecular formula C12H27FO6P2 B2380519 Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) CAS No. 1312032-27-1](/img/structure/B2380519.png)
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate)
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Description
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) is a type of organophosphorus compound. It contains a fluorobutane moiety and two phosphonate groups. The phosphonate groups are known for their strong chelating ability and are often used in various applications such as water treatment, detergents, and flame retardants .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-carbon chain (butane) with a fluorine atom attached to one end (making it 1-fluorobutane), and two phosphonate groups attached to the same carbon as the fluorine. Each phosphonate group would consist of a phosphorus atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms, each of which is bonded to an ethyl group .Chemical Reactions Analysis
The chemical reactions of this compound could involve the phosphonate groups or the fluorine atom. The phosphonate groups, for example, could undergo reactions with metal ions to form chelates . The fluorine atom, being highly electronegative, could potentially be displaced by other nucleophiles in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine could increase the compound’s stability and decrease its reactivity compared to the corresponding hydrogen compound . The phosphonate groups could confer strong chelating ability .Mechanism of Action
properties
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-1-fluorobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCBBCDPGCSOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(F)(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27FO6P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl (1-fluorobutane-1,1-diyl)bis(phosphonate) |
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